2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid

Catalog No.
S7863392
CAS No.
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid

Product Name

2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid

IUPAC Name

2-[(3-methoxyphenoxy)methyl]prop-2-enoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-8(11(12)13)7-15-10-5-3-4-9(6-10)14-2/h3-6H,1,7H2,2H3,(H,12,13)

InChI Key

WUNSXVJBLDXUFD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC(=C)C(=O)O

Canonical SMILES

COC1=CC(=CC=C1)OCC(=C)C(=O)O
2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid is a synthetic organic compound with the formula C12H14O5. It is also known as MPMPA or 2-(3-Methoxyphenoxy)-2-methylpropenoic acid. MPMPA is a white to off-white crystalline powder that is insoluble in water and soluble in organic solvents. It is a relatively new compound and has only been used in scientific experiments in recent years.
MPMPA is an optically active compound that exists as a racemic mixture of two enantiomers. It has a melting point of 127-129°C and a boiling point of 387°C at 760 mmHg. The compound has a molecular weight of 222.24 g/mol and a density of 1.28 g/cm3. MPMPA has a pKa value of 3.68 and is a weak organic acid.
MPMPA is synthesized through a multistep synthesis reaction. The first step involves the reaction between 3-methoxyphenol and 3-bromo-1-propanol in the presence of a base to form 3-methoxyphenoxymethyl-3-bromopropanol. The second step involves the reaction of this intermediate product with acrolein to form MPMPA. Characterization of MPMPA is typically done using analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
MPMPA can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These techniques are used to determine the purity and identity of the compound.
MPMPA has been shown to have antifungal activity against various fungal strains. The compound has also demonstrated antiviral activity against human cytomegalovirus (HCMV) and influenza A virus (IAV). Additionally, MPMPA has been shown to inhibit the growth of cancer cells in vitro.
The toxicity and safety of MPMPA have been extensively studied in vitro and in vivo. The compound has been shown to have low toxicity and is generally safe to use in scientific experiments. However, as with any chemical compound, proper handling and safety protocols should be followed to minimize any potential risks.
MPMPA has a variety of applications in scientific experiments. It is commonly used as a starting material for the synthesis of other compounds. Additionally, the antifungal, antiviral, and anticancer properties of MPMPA make it a promising candidate for drug discovery research.
Research on MPMPA is ongoing, and new applications and properties of the compound are continually being discovered. Recent research has focused on the use of MPMPA as a novel scaffold for the development of antifungal and antiviral agents.
MPMPA has potential implications in various fields of research and industry. Its antifungal, antiviral, and anticancer properties make it a promising candidate for drug discovery research. Additionally, MPMPA can be used as a starting material for the synthesis of other compounds, making it useful in the field of organic synthesis.
The limitations of MPMPA include its poor solubility in water and limited bioavailability. Future research could focus on improving the solubility and bioavailability of the compound to enhance its overall efficacy and potential applications. Additionally, the antifungal, antiviral, and anticancer properties of MPMPA could be further studied to identify potential therapeutic uses in these areas.
for MPMPA research could include:
1. Development of MPMPA derivatives with improved solubility and bioavailability.
2. Investigation of the anticancer properties of MPMPA in vivo.
3. Exploration of the potential use of MPMPA as a scaffold for the development of antifungal and antiviral agents.
4. Optimization of the synthesis and characterization of MPMPA.
5. Evaluation of the safety and toxicity of MPMPA in vivo.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types